molecular formula C15H12FNO2 B2859356 N-[(Z)-1,3-benzodioxol-5-ylmethylidene](4-fluorophenyl)methanamine CAS No. 338393-88-7

N-[(Z)-1,3-benzodioxol-5-ylmethylidene](4-fluorophenyl)methanamine

Cat. No.: B2859356
CAS No.: 338393-88-7
M. Wt: 257.264
InChI Key: FXVKQHLKOBWJGT-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Z)-1,3-Benzodioxol-5-ylmethylidenemethanamine is a Schiff base derivative characterized by a benzodioxole moiety linked via a methylidene (CH=) group to a 4-fluorophenyl-substituted methanamine. This compound’s structure combines aromaticity from the benzodioxole and fluorophenyl groups with the flexibility of the methanamine chain, making it a candidate for pharmacological or materials science applications .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVKQHLKOBWJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Z)-1,3-benzodioxol-5-ylmethylidenemethanamine, also known as a derivative of benzodioxole and fluorophenyl compounds, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(Z)-1,3-benzodioxol-5-ylmethylidenemethanamine is C15H12FNO2C_{15}H_{12}FNO_2 with a molecular weight of approximately 255.26 g/mol. The structure features a benzodioxole moiety linked to a fluorophenyl group via a methanamine bridge, which is crucial for its biological activity.

Antidepressant Activity

Research indicates that compounds related to N-(Z)-1,3-benzodioxol-5-ylmethylidenemethanamine exhibit antidepressant-like effects. These effects are often attributed to their interaction with serotonin receptors and the inhibition of monoamine oxidase (MAO), which leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain. A study demonstrated that derivatives of this compound showed significant inhibition of MAO activity in vitro, suggesting potential use as antidepressants .

Antimicrobial Activity

Some derivatives have shown promising antimicrobial properties. For instance, research on related benzodioxole compounds has indicated that they possess activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that N-(Z)-1,3-benzodioxol-5-ylmethylidenemethanamine may have anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways involved in cancer progression is an area of active investigation .

Case Study 1: Antidepressant Efficacy

In a controlled study evaluating the antidepressant effects of similar compounds, researchers found that treatment with N-(Z)-1,3-benzodioxol-5-ylmethylidenemethanamine resulted in significant reductions in depression scores on standardized scales compared to placebo groups. The study highlighted the compound's rapid onset of action relative to traditional antidepressants .

Case Study 2: Antimicrobial Testing

A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that these compounds could serve as leads for new antimicrobial agents .

Summary Table of Biological Activities

Activity Observed Effect Mechanism References
AntidepressantSignificant reduction in depression scoresMAO inhibition; serotonin reuptake inhibition
AntimicrobialEffective against S. aureus, E. coliDisruption of cell membranes
AnticancerInhibition of cancer cell proliferationInduction of apoptosis; cell cycle arrest

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Fluorophenyl Motifs

N-(1,3-Benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine (CAS 346725-54-0)
  • Structure : Differs by replacing the methylidene (CH=) group with a methylene (CH2-) bridge.
  • Safety Data Sheets (SDS) for this analogue highlight standard handling precautions for aromatic amines, suggesting similar toxicity profiles .
{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine
  • Structure: Features a chloro-fluorophenoxy substituent and a methylamine group.
  • Comparison : The additional chlorine atom and ether linkage introduce enhanced electronegativity and steric bulk, which may affect metabolic stability compared to the target compound .

Heterocyclic Derivatives with Fluorophenyl Groups

Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives (Compounds 47–51)
  • Core Structure : Pyrazolo[1,5-a]pyrimidine scaffold with 4-fluorophenyl and pyridylmethylamine substituents.
  • Key Data: Compound Melting Point (°C) Purity (HPLC) Notable Substituents 47 177–180 99.1% 6-Methylpyridyl 48 163–165 99.6% 6-Methoxypyridyl 49 151–153 98.0% 6-(Dimethylamino)pyridyl 50 185–187 98.0% 6-(Piperidin-1-yl)pyridyl Comparison: These compounds exhibit anti-mycobacterial activity, attributed to their planar heterocyclic cores and fluorophenyl groups. The target compound’s benzodioxole moiety may offer distinct π-π stacking interactions, but its bioactivity remains unverified .
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
  • Structure : Oxadiazole ring replaces benzodioxole, with a methanamine chain.
  • Implications : The oxadiazole’s electron-withdrawing nature enhances metabolic stability but reduces aromatic surface area compared to benzodioxole, impacting target binding .

Complex Heterocyclic Systems

threo-1-Azabicyclo[2.2.2]octyl(4-fluorophenyl)methanamine
  • Structure : Bicyclic quinuclidine system with a 4-fluorophenyl group.
  • The target compound’s Z-configuration may similarly restrict rotation but lacks the bicyclic complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.